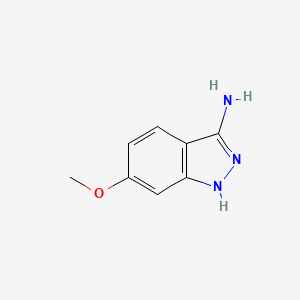

6-methoxy-1H-indazol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-12-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNOSKPXFWPKCPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00613290 | |

| Record name | 6-Methoxy-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00613290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511225-17-5 | |

| Record name | 6-Methoxy-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00613290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-methoxy-1H-indazol-3-amine basic properties

An In-Depth Technical Guide to the Basic Properties of 6-methoxy-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its prevalence in the scaffolds of numerous clinical candidates, particularly protein kinase inhibitors, stems from a unique combination of structural and electronic properties. This guide provides an in-depth analysis of the core basic properties of this compound, moving beyond a simple data sheet to explore the causality behind its chemical behavior. We will dissect the molecule's protonation potential, outline a robust synthetic and analytical workflow, and contextualize its utility as a pharmacophore in drug design. This document is intended to serve as a practical and theoretical resource for scientists leveraging this versatile intermediate in their research endeavors.

Molecular Profile and Physicochemical Characteristics

This compound is an aromatic heterocyclic compound featuring a bicyclic indazole core. The structure is characterized by an electron-donating methoxy group (-OCH3) on the benzene ring and a primary amine (-NH2) on the pyrazole ring. This specific arrangement of functional groups dictates its reactivity, solubility, and, most critically, its basicity and capacity for molecular interactions.

| Property | Value | Source |

| Molecular Formula | C₈H₉N₃O | [1] |

| Monoisotopic Mass | 163.07455 Da | [1] |

| CAS Number | 511225-17-5 | |

| IUPAC Name | This compound | |

| SMILES | COC1=CC2=C(C=C1)C(=NN2)N | [1] |

| InChI Key | HNOSKPXFWPKCPP-UHFFFAOYSA-N | [1] |

| Predicted XlogP | 1.2 | [1] |

The Heart of Basicity: Understanding Protonation Sites

The term "basic properties" refers to the ability of a molecule to accept a proton (H⁺). For this compound, there are three potential sites of protonation: the exocyclic amino nitrogen (N3-amino) and the two nitrogen atoms within the pyrazole ring (N1 and N2). The likelihood of protonation at each site is governed by the availability of the lone pair of electrons on the nitrogen atom, which is modulated by inductive and resonance effects from the rest of the molecule.

-

N1 (Pyrrole-like Nitrogen): The lone pair on N1 is integral to the aromaticity of the indazole ring system (a 10π electron system). Delocalization of these electrons into the ring to maintain aromaticity makes them significantly less available for protonation.

-

N2 (Pyridine-like Nitrogen): The lone pair on N2 lies in the plane of the ring (an sp² hybrid orbital) and is not part of the aromatic π-system. Consequently, it is generally the most basic site within an unsubstituted indazole ring.

-

N3-amino (Exocyclic Amine): The lone pair on the exocyclic amino group can be delocalized into the pyrazole ring, a resonance effect that reduces its basicity compared to a typical alkylamine but increases the electron density of the ring system.

The presence of the electron-donating methoxy group at the 6-position further increases the electron density of the entire bicyclic system through the mesomeric effect, subtly enhancing the basicity of all nitrogen atoms compared to an unsubstituted indazole.

Based on this analysis, the pyridine-like N2 is the most probable primary site of protonation in an acidic medium. The exocyclic amine, while basic, is less so than N2 due to resonance delocalization.

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 6-methoxy-1H-indazol-3-amine

Abstract

The 1H-indazol-3-amine core is a cornerstone in modern medicinal chemistry, recognized for its pivotal role as a "hinge-binding" motif in a multitude of kinase inhibitors. This technical guide delves into the discovery and history of a key derivative, 6-methoxy-1H-indazol-3-amine, a scaffold of significant interest in the development of targeted therapeutics. We will explore the evolution of its synthesis, rooted in the broader history of indazole chemistry, and illuminate its critical function in the design of potent and selective kinase inhibitors, particularly those targeting vascular endothelial growth factor receptor (VEGFR). This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the compound's origins, synthesis, and profound impact on contemporary drug discovery.

Introduction: The Indazole Nucleus - A Privileged Structure in Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, has garnered immense attention in pharmaceutical research.[1] First described by Emil Fischer, the indazole scaffold is a bioisostere of the naturally occurring indole nucleus, offering unique physicochemical properties that are advantageous for drug design.[2] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anti-cancer properties.[3][4] The 3-aminoindazole moiety, in particular, has emerged as a "privileged fragment," capable of forming key hydrogen bond interactions with the hinge region of the ATP-binding site of various protein kinases.[3] This interaction is crucial for the inhibitory activity of numerous clinically successful anti-cancer drugs.

The substitution pattern on the indazole ring plays a critical role in modulating the potency, selectivity, and pharmacokinetic properties of these inhibitors. The introduction of a methoxy group at the 6-position, as in this compound, has been shown to be particularly beneficial, contributing to enhanced binding affinity and improved cellular potency in several kinase inhibitor series.[4]

The Genesis of a Key Intermediate: Discovery and Synthetic Evolution

While a singular, definitive report detailing the "discovery" of this compound is not readily apparent in early literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for 3-aminoindazoles. The historical impetus for the synthesis of such compounds arose from the growing recognition of the indazole scaffold's therapeutic potential.

Foundational Synthetic Strategies for 3-Aminoindazoles

The most prevalent and historically significant route to 3-aminoindazoles involves the cyclization of appropriately substituted ortho-halobenzonitriles with hydrazine.[5] This method, particularly utilizing ortho-fluorobenzonitriles, has proven to be a robust and high-yielding approach.[5] The reaction proceeds via a nucleophilic aromatic substitution (SNAr) of the activated fluorine atom by hydrazine, followed by an intramolecular cyclization through attack of the second nitrogen of the hydrazine onto the nitrile group.

Another classical approach involves the reductive cyclization of ortho-nitrobenzonitriles. This method typically involves the reduction of the nitro group to an amine, which then facilitates the cyclization with the adjacent nitrile, often in the presence of a suitable reagent to form the pyrazole ring.

Postulated First Synthesis of this compound

Based on these well-established synthetic precedents, the initial synthesis of this compound most likely followed the pathway utilizing a substituted benzonitrile precursor. Two primary starting materials would have been logical choices for early researchers:

-

2-fluoro-4-methoxybenzonitrile: This precursor, upon reaction with hydrazine hydrate, would directly yield this compound in a one-pot reaction. The electron-withdrawing nature of the nitrile group activates the ortho-fluorine for nucleophilic displacement by hydrazine.

-

4-methoxy-2-nitrobenzonitrile: This alternative starting material would require a two-step sequence involving reduction of the nitro group followed by cyclization. While slightly longer, this route is also highly effective.

The following diagram illustrates the likely inaugural synthetic pathway from 2-fluoro-4-methoxybenzonitrile.

Caption: Postulated inaugural synthesis of this compound.

The Role of this compound in Kinase Inhibition

The significance of this compound in drug discovery stems from its utility as a core scaffold in the design of protein kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

The 3-Aminoindazole as a Hinge-Binding Motif

The 3-amino group and the adjacent ring nitrogen of the indazole core are perfectly positioned to form two crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. This bidentate interaction mimics the binding of the adenine portion of ATP, effectively anchoring the inhibitor to the enzyme.

The Contribution of the 6-Methoxy Group

The methoxy group at the 6-position of the indazole ring often extends into a hydrophobic pocket within the kinase active site. This can lead to several favorable outcomes:

-

Enhanced Potency: The hydrophobic interactions contribute to a higher binding affinity of the inhibitor for the kinase.

-

Improved Selectivity: The specific shape and nature of the hydrophobic pocket can be exploited to achieve selectivity for a particular kinase or kinase family.

-

Favorable Pharmacokinetic Properties: The methoxy group can influence the solubility, metabolic stability, and cell permeability of the compound.

The following diagram illustrates the binding mode of a generic this compound-based inhibitor within a kinase active site.

References

- 1. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 2. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

What is 6-methoxy-1H-indazol-3-amine?

An In-Depth Technical Guide to 6-Methoxy-1H-indazol-3-amine: A Key Building Block in Modern Drug Discovery

Introduction

The indazole nucleus, a bicyclic aromatic heterocycle, represents one of the most significant "privileged scaffolds" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile framework for designing molecules that can interact with a wide array of biological targets.[1][2] Compounds containing the indazole core have demonstrated a vast spectrum of pharmacological activities, including potent antitumor, anti-inflammatory, and antibacterial effects.[2][3]

Within this important class of molecules, this compound emerges as a particularly valuable building block. Its strategic placement of a methoxy group and a reactive amine function makes it a crucial intermediate in the synthesis of complex, high-value pharmaceutical agents, especially in the realm of targeted oncology. This guide provides a detailed technical overview of its properties, synthesis, applications, and biological relevance for professionals engaged in drug discovery and development.

Physicochemical and Structural Properties

This compound is characterized by the fusion of a benzene ring with a pyrazole ring. The methoxy group at the 6-position influences the molecule's lipophilicity and electronic distribution, while the amine group at the 3-position serves as a primary synthetic handle for further molecular elaboration. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form.[4]

The presence of both hydrogen bond donors (the two N-H bonds of the amine and the ring N-H) and acceptors (the methoxy oxygen and the ring nitrogen atoms) allows for specific and strong interactions with biological macromolecules, such as enzyme active sites.[5]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉N₃O | [5][6] |

| Molecular Weight | 163.18 g/mol | [5] |

| Monoisotopic Mass | 163.07455 Da | [6] |

| SMILES | COC1=CC2=C(C=C1)C(=NN2)N | [6] |

| InChIKey | HNOSKPXFWPKCPP-UHFFFAOYSA-N | [6] |

| Predicted XlogP | 1.2 | [6] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 4 | [5] |

Synthesis: A Mechanistic Approach

The construction of the 3-aminoindazole scaffold is a well-established process in synthetic organic chemistry. A robust and frequently employed strategy involves the reaction of an ortho-halobenzonitrile with hydrazine.[2][7] This pathway is efficient and allows for wide functional group tolerance, making it ideal for creating diverse libraries of indazole derivatives.

The synthesis of this compound logically follows this paradigm, starting from 2-fluoro-5-methoxybenzonitrile.

Causality of the Synthetic Protocol:

-

Nucleophilic Aromatic Substitution (SₙAr): The reaction is initiated by the nucleophilic attack of hydrazine on the electron-deficient carbon atom bearing the fluorine atom. The fluorine, being a good leaving group and activated by the ortho-cyano group, is readily displaced.

-

Intramolecular Cyclization: The resulting intermediate undergoes a spontaneous intramolecular condensation. The terminal nitrogen of the hydrazine moiety attacks the electrophilic carbon of the nitrile group, leading to the formation of the pyrazole ring fused to the benzene core. This cyclization is thermodynamically driven, resulting in the stable aromatic indazole system.

Experimental Protocol: Synthesis of this compound

Step 1: To a solution of 2-fluoro-5-methoxybenzonitrile (1.0 eq) in a suitable high-boiling solvent such as n-butanol or 2-ethoxyethanol, add hydrazine hydrate (3.0-5.0 eq).

Step 2: Heat the reaction mixture to reflux (typically 120-140 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 4-12 hours.

Step 3: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

Step 4: Collect the solid product by filtration. Wash the crude product with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove residual starting materials and impurities.

Step 5: If necessary, purify the product further by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield this compound as a pure solid.

Role in Drug Discovery and Medicinal Chemistry

This compound is not typically a final drug product but rather a high-value intermediate. Its true utility lies in its role as a scaffold for building more complex molecules with tailored biological activities.

The Hinge-Binding Fragment

The 1H-indazole-3-amine motif is a highly effective "hinge-binding" fragment, particularly for protein kinases.[3][8] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many cancers. The indazole core can form key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a conserved backbone segment that is essential for inhibitor anchoring. This interaction provides a strong foundation for achieving high-potency inhibition.

A Versatile Scaffold for Elaboration

The amine group at the 3-position and the indazole ring itself provide multiple points for synthetic diversification to optimize potency, selectivity, and pharmacokinetic properties.

-

N-Acylation/Sulfonylation: The amine can be readily acylated or sulfonylated to introduce side chains that occupy adjacent pockets in the target enzyme.

-

Suzuki and Buchwald-Hartwig Couplings: The indazole core, if appropriately functionalized with a halide (e.g., at the 5- or 7-position), can undergo palladium-catalyzed cross-coupling reactions to append aryl or heteroaryl groups, enabling the exploration of broader chemical space.

This versatility has led to the incorporation of the indazole scaffold into numerous clinical and preclinical drug candidates, including inhibitors of Fibroblast Growth Factor Receptors (FGFR) and Bcr-Abl kinase.[1]

Biological Activity and Mechanism of Action

While this compound itself is primarily a synthetic intermediate, its derivatives have demonstrated significant biological activity, particularly as anticancer agents.[9] Studies on closely related 1H-indazol-3-amine derivatives have shown that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[8]

Mechanistic investigations have implicated the inhibition of key survival pathways. For example, certain indazole derivatives have been shown to modulate the levels of Bcl-2 family proteins, which are critical regulators of apoptosis.[8][9] By inhibiting anti-apoptotic proteins like Bcl-2, these compounds can shift the cellular balance towards cell death. Furthermore, some derivatives have been found to interfere with the p53/MDM2 pathway, a central axis in tumor suppression.[8][9]

Safety, Handling, and Storage

As a chemical intermediate, this compound requires careful handling in a laboratory setting. Based on safety data for structurally similar compounds, the following hazards should be considered:

-

Health Hazards: Harmful if swallowed.[10] Causes skin irritation and serious eye irritation.[11][12] May cause respiratory irritation.[11][12]

-

Handling Precautions: Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] Avoid breathing dust.[12] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

Conclusion

This compound stands as a testament to the power of privileged scaffolds in modern drug discovery. Its robust synthesis, versatile chemical handles, and the proven ability of its core structure to anchor within critical biological targets like protein kinases make it an indispensable tool for medicinal chemists. For researchers and scientists in the pharmaceutical industry, a thorough understanding of this key building block provides a gateway to the development of novel, effective, and targeted therapies for a range of human diseases, most notably cancer.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 5. 6-Methoxy-1H-indazol-4-amine (1000341-20-7) for sale [vulcanchem.com]

- 6. PubChemLite - this compound (C8H9N3O) [pubchemlite.lcsb.uni.lu]

- 7. Indazole synthesis [organic-chemistry.org]

- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tcichemicals.com [tcichemicals.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Structural Elucidation of 6-methoxy-1H-indazol-3-amine

Abstract: The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The precise structural characterization of its derivatives is a non-negotiable prerequisite for understanding structure-activity relationships (SAR) and ensuring the integrity of drug discovery programs.[4] This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of 6-methoxy-1H-indazol-3-amine, a key building block for advanced pharmaceutical intermediates.[5] We will move beyond a simple listing of methods to explore the causality behind experimental choices, presenting a self-validating system of analysis from initial purity assessment to definitive three-dimensional structure confirmation.

Foundational Analysis: Synthesis, Purification, and Initial Verification

The journey of structural elucidation begins with a pure compound. The synthesis of this compound typically involves the cyclization of a suitably substituted benzonitrile, such as 2-fluoro-4-methoxybenzonitrile, with hydrazine.[6][7] Regardless of the synthetic route, rigorous purification is paramount.

Purification Protocol: Flash Column Chromatography

Rationale: This technique separates the target compound from unreacted starting materials, byproducts, and other impurities based on differential adsorption to a stationary phase.

Step-by-Step Methodology:

-

Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel.

-

Column Packing: Prepare a glass column with silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).

-

Loading: Carefully load the prepared slurry onto the top of the packed column.

-

Elution: Begin elution with a low-polarity mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. The gradient is typically determined by preliminary thin-layer chromatography (TLC) analysis.

-

Fraction Collection: Collect fractions and monitor them by TLC to pool those containing the pure product.

-

Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to yield the purified compound.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a sensitive method to assess the purity of the isolated compound. It separates components of a mixture with high resolution, allowing for quantification of the main peak relative to any impurities.[8][9]

Typical HPLC Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile.

-

Detection: UV-Vis detector, typically monitoring at 254 nm and 280 nm.

-

Expected Result: A single major peak, ideally with >98% purity by peak area.

The Elucidation Workflow: An Integrated Spectroscopic Approach

Confident structural assignment relies not on a single technique, but on the convergence of data from multiple orthogonal analyses. The workflow presented here ensures that each piece of structural information is cross-validated by another method.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Significance of 6-Methoxy-1H-indazol-3-amine in Modern Drug Discovery: A Technical Guide

For Immediate Release

Shanghai, China – January 2, 2026 – As the landscape of targeted therapeutics continues to evolve, the demand for versatile and potent chemical scaffolds has never been greater. Among these, the indazole core has emerged as a privileged structure in medicinal chemistry, particularly in the realm of oncology. This technical guide, authored for researchers, scientists, and drug development professionals, provides an in-depth exploration of a key derivative, 6-methoxy-1H-indazol-3-amine (CAS No. 511225-17-5) . We will delve into its synthesis, physicochemical properties, and its critical role as a foundational building block for a new generation of kinase inhibitors.

Introduction: The Indazole Scaffold in Kinase Inhibition

The indazole ring system, a bicyclic heteroaromatic structure, has garnered significant attention in drug discovery due to its bioisosteric relationship with purines, the core of ATP. This structural mimicry allows indazole derivatives to effectively compete for the ATP-binding site of various protein kinases, enzymes that play a pivotal role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The 1H-indazol-3-amine moiety, in particular, has been identified as a highly effective "hinge-binding" fragment, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.[1]

The strategic placement of substituents on the indazole core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 6-methoxy group on the 1H-indazol-3-amine scaffold has been shown to be a particularly advantageous substitution, contributing to enhanced biological activity in several classes of kinase inhibitors.[2][3] This guide will elucidate the synthesis and application of this important intermediate, providing a rationale for its prevalence in contemporary drug design.

Physicochemical Properties and Identification

A precise understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 511225-17-5 | --INVALID-LINK-- |

| Molecular Formula | C₈H₉N₃O | PubChem |

| Molecular Weight | 163.18 g/mol | PubChem |

| Appearance | Off-white to light brown solid | --- |

| Solubility | Soluble in DMSO and methanol | --- |

| Predicted XlogP | 1.2 | PubChem |

Synthesis of this compound: A Validated Protocol

The most common and efficient synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) reaction, followed by cyclization. The readily available starting material, 2-fluoro-4-methoxybenzonitrile, reacts with hydrazine hydrate in a one-pot synthesis.

Reaction Scheme

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 3. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]

The Indazole Core as a Privileged Scaffold in Kinase Inhibition: A Mechanistic Deep Dive on 6-methoxy-1H-indazol-3-amine Derivatives

Foreword: The Quest for Precision in Oncology

In the landscape of modern drug discovery, particularly within oncology, the pursuit of molecularly targeted agents has revolutionized treatment paradigms. The indazole nucleus has emerged as a cornerstone in medicinal chemistry, serving as a versatile and "privileged" scaffold for the development of potent and selective kinase inhibitors. This technical guide delves into the mechanistic underpinnings of the 6-methoxy-1H-indazol-3-amine core, not as an isolated entity, but as the foundational blueprint for a multitude of clinically relevant kinase inhibitors. While specific, direct biological data on the parent this compound is sparse in public literature, its derivatives have been extensively studied, providing a rich tapestry of mechanistic insights. This document will, therefore, focus on the well-documented mechanisms of action of these derivatives, offering researchers and drug development professionals a comprehensive understanding of how this scaffold achieves its therapeutic effects. We will explore the common molecular targets, the intricate binding interactions, the resulting downstream signaling consequences, and the state-of-the-art methodologies employed to elucidate these mechanisms.

The 1H-Indazol-3-amine Scaffold: A Master Key for Kinase Pockets

The 1H-indazole-3-amine structure is a highly effective "hinge-binding" fragment, a critical feature for potent kinase inhibition.[1][2] Protein kinases, a large family of enzymes that regulate a vast array of cellular processes, share a conserved ATP-binding cleft. A key feature of this cleft is the "hinge region," which forms hydrogen bonds with the adenine moiety of ATP. The 3-aminoindazole core adeptly mimics these interactions, enabling it to anchor within the ATP-binding site and competitively inhibit kinase activity.

Derivatives of this scaffold have demonstrated potent inhibitory activity against a wide range of kinases implicated in cancer, including:

-

Receptor Tyrosine Kinases (RTKs):

-

Serine/Threonine Kinases:

-

Lipid Kinases:

-

Phosphatidylinositol 3-Kinase (PI3K)[9]

-

The versatility of the indazole core allows for synthetic modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have shown that substitutions on the indazole ring, such as the methoxy group at the 6-position, can significantly influence inhibitor activity.[3]

The Primary Mechanism: Competitive ATP Inhibition and Allosteric Modulation

The predominant mechanism of action for indazole-based inhibitors is competitive inhibition at the ATP-binding site of the target kinase. Many derivatives are classified as Type II inhibitors , a designation with significant mechanistic implications.

Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase. In this conformation, the conserved Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped, exposing a hydrophobic pocket adjacent to the ATP-binding site. Indazole-based Type II inhibitors typically feature a moiety that extends into this allosteric pocket, providing additional binding affinity and often conferring greater selectivity compared to Type I inhibitors that bind to the active "DFG-in" conformation.[5]

The 3-aminoindazole portion of the molecule forms critical hydrogen bonds with the kinase hinge region, while other parts of the molecule engage with different regions of the ATP-binding cleft, contributing to both potency and selectivity.[7]

Below is a generalized logical workflow for characterizing the mechanism of action of an indazole-based kinase inhibitor.

Caption: A logical workflow for elucidating the mechanism of action of kinase inhibitors.

Downstream Cellular Consequences: From Signal Transduction to Apoptosis

By inhibiting the catalytic activity of key kinases, indazole derivatives disrupt the signaling pathways that drive cancer cell proliferation, survival, and migration. The specific downstream effects depend on the primary kinase target(s) of the inhibitor.

Inhibition of Proliferation and Cell Cycle Arrest

A common outcome of treating cancer cells with indazole-based kinase inhibitors is a dose-dependent inhibition of cell proliferation.[10][11] For example, derivatives targeting PLK4, a master regulator of centriole duplication, can induce cell cycle arrest, typically at the G2/M phase, and subsequently lead to apoptosis.[7] Similarly, inhibition of the PI3K/AKT/mTOR pathway by indazole compounds can block cell growth and proliferation.[9]

Induction of Apoptosis

Many indazole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[1][11] This is often mediated by the modulation of pro- and anti-apoptotic proteins. For instance, some 1H-indazole-3-amine derivatives have been shown to induce apoptosis by inhibiting members of the Bcl-2 family and modulating the p53/MDM2 pathway.[2][11]

The signaling pathway leading from kinase inhibition to apoptosis is often complex and can involve multiple interconnected pathways. A simplified representation of a common pathway is depicted below.

Caption: Generalized signaling pathway from kinase inhibition to apoptosis.

Experimental Protocols for Mechanistic Elucidation

A multi-faceted experimental approach is required to fully characterize the mechanism of action of an indazole-based kinase inhibitor. The following protocols represent a standard workflow in drug discovery.

In Vitro Kinase Activity Assays

Purpose: To determine the potency of a compound against its purified target kinase(s).

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

-

Reagents: Purified recombinant kinase, biotinylated substrate peptide, ATP, Europium (Eu)-labeled anti-phospho-substrate antibody, and Streptavidin-Allophycocyanin (SA-APC).

-

Procedure: a. Serially dilute the indazole inhibitor in DMSO and add to a 384-well assay plate. b. Add the kinase and biotinylated substrate to the wells. c. Initiate the kinase reaction by adding ATP at a concentration close to its Km value. d. Incubate for 60-120 minutes at room temperature. e. Stop the reaction and detect phosphorylation by adding the Eu-labeled antibody and SA-APC. f. Incubate for 60 minutes to allow for antibody binding. g. Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm.

-

Data Analysis: Calculate the ratio of the two emission signals. Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

| Assay Type | Principle | Advantages |

| TR-FRET | FRET between a lanthanide donor and a fluorescent acceptor on a phosphorylated substrate. | Homogeneous, high-throughput, sensitive. |

| Radiometric | Measures the incorporation of radioactive ³²P or ³³P from ATP into a substrate. | "Gold standard", highly sensitive, direct measurement. |

| ELISA-based | Uses a phospho-specific antibody to detect the phosphorylated substrate. | High-throughput, non-radioactive. |

Cellular Anti-proliferative Assays

Purpose: To assess the effect of the compound on the growth of cancer cell lines.

Protocol: MTT Assay

-

Cell Culture: Seed cancer cells (e.g., K562, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.[1][11]

-

Treatment: Treat the cells with a serial dilution of the indazole inhibitor for 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot against inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

Western Blotting for Signaling Pathway Analysis

Purpose: To determine the effect of the inhibitor on the phosphorylation status of the target kinase and its downstream effectors.

Protocol:

-

Cell Treatment: Treat the selected cancer cell line with the indazole inhibitor at various concentrations and time points.

-

Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween-20).

-

Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and key downstream proteins (e.g., p-AKT, AKT, p-ERK, ERK, cleaved PARP).

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion and Future Perspectives

The this compound scaffold is a testament to the power of privileged structures in drug discovery. While the parent molecule itself may serve primarily as a synthetic intermediate[12], its derivatives have yielded a rich portfolio of potent and selective kinase inhibitors with significant therapeutic potential. The core mechanism of these agents revolves around competitive ATP inhibition, often with a preference for the inactive "DFG-out" kinase conformation, leading to the disruption of oncogenic signaling pathways and ultimately, cancer cell death.

Future research in this area will likely focus on the development of next-generation indazole derivatives with improved selectivity profiles to minimize off-target effects, enhanced potency against drug-resistant kinase mutants, and optimized pharmacokinetic properties. The continued application of the robust experimental workflows detailed in this guide will be paramount to the successful translation of these promising molecules from the laboratory to the clinic.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chemimpex.com [chemimpex.com]

Spectroscopic data for 6-methoxy-1H-indazol-3-amine

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-methoxy-1H-indazol-3-amine

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry, serving as a crucial building block for the synthesis of pharmacologically active agents.[1] Its utility as a "hinge-binding fragment" in kinase inhibitors, for example, underscores the importance of its precise structural elucidation.[1] This technical guide provides a comprehensive overview of the spectroscopic methodologies required for the unambiguous identification and characterization of this compound. While a complete set of publicly available experimental spectra for this specific molecule is limited, this document leverages established principles of spectroscopy and data from closely related analogues to present a robust, predictive analysis. It is designed for researchers, chemists, and drug development professionals who require a deep understanding of how to confirm the structure and purity of this and similar molecules. The guide details the theoretical basis and practical application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Infrared (IR) Spectroscopy, offering field-proven insights into experimental design and data interpretation.

Molecular Structure and Isomerism

The foundational step in any spectroscopic analysis is understanding the molecule's structure. This compound consists of a bicyclic indazole core, substituted with a methoxy group at position 6 and an amine group at position 3. A critical feature of the indazole ring is annular tautomerism, where the proton on the nitrogen can reside on either N1 or N2.[2] The 1H-tautomer is generally more stable.[3] Spectroscopic techniques, particularly NMR, are indispensable for confirming the substitution pattern and the dominant tautomeric form.[4]

Figure 1: Structure of this compound.

Integrated Spectroscopic Workflow

A multi-technique approach is essential for rigorous structural confirmation. No single method provides all necessary information. The workflow below illustrates a logical sequence for analysis, starting with confirmation of mass and elemental composition, followed by detailed mapping of the proton and carbon framework, and concluding with functional group identification.

Caption: A typical workflow for spectroscopic analysis.

Mass Spectrometry (MS)

Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition of a synthesized compound. Unlike nominal mass measurements, HRMS provides a highly accurate mass-to-charge ratio (m/z), typically to four or more decimal places. This precision allows for the calculation of a unique elemental formula, ruling out other potential structures with the same nominal mass. For this compound, the expected monoisotopic mass is 163.07455 Da.[5]

Predicted High-Resolution Mass Data

The table below outlines the predicted m/z values for common adducts of this compound, which are crucial for interpreting the output from an electrospray ionization (ESI) source.[5]

| Adduct | Formula | Predicted m/z (Da) |

| [M+H]⁺ | C₈H₁₀N₃O⁺ | 164.08183 |

| [M+Na]⁺ | C₈H₉N₃NaO⁺ | 186.06377 |

| [M+K]⁺ | C₈H₉KN₃O⁺ | 202.03771 |

| [M-H]⁻ | C₈H₈N₃O⁻ | 162.06727 |

Experimental Protocol: HRMS via ESI-TOF

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. Calibrate the instrument using a known standard immediately prior to the run to ensure high mass accuracy.

-

Data Acquisition: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire data in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) species, respectively.

-

Data Analysis: Compare the measured m/z of the most intense ion (e.g., [M+H]⁺) with the theoretical value calculated for C₈H₁₀N₃O⁺. The mass error should ideally be less than 5 ppm to confidently confirm the elemental composition.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Rationale: ¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and relative number of hydrogen atoms in a molecule. For this compound, it is used to confirm the presence and positioning of the methoxy group, the substitution pattern on the aromatic ring, and the nature of the N-H protons. The choice of solvent is critical; DMSO-d₆ is often preferred for amine-containing compounds as it slows the exchange of labile N-H protons, allowing them to be observed as distinct signals.

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale / Notes |

| H-7 | ~7.4 - 7.6 | Doublet (d) | 1H | Located ortho to the electron-donating N1, expected to be downfield. Coupled to H-5. |

| H-5 | ~6.8 - 7.0 | Doublet of Doublets (dd) | 1H | Coupled to both H-7 and H-4. |

| H-4 | ~6.6 - 6.8 | Doublet (d) | 1H | Located ortho to the electron-donating methoxy group, expected to be upfield. Coupled to H-5. |

| -OCH₃ | ~3.8 | Singlet (s) | 3H | Characteristic region for methoxy protons. No adjacent protons to couple with. |

| -NH₂ | ~5.5 - 6.5 | Broad Singlet (br s) | 2H | Labile protons, chemical shift can vary with concentration and temperature. Appears broad due to exchange and quadrupolar coupling with nitrogen. |

| -NH (indazole) | ~11.0 - 12.0 | Broad Singlet (br s) | 1H | Characteristic downfield shift for indazole N-H proton. Broad due to proton exchange. |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Tuning: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum. A spectral width of ~15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale to the TMS signal. Integrate the peaks to determine the relative proton ratios.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Expertise & Rationale: ¹³C NMR spectroscopy identifies all unique carbon environments in a molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the carbon skeleton. A standard experiment is proton-decoupled, meaning each unique carbon appears as a single line, simplifying the spectrum. The chemical shifts are highly indicative of the carbon type (aliphatic, aromatic, carbonyl, etc.). For this molecule, it will confirm the eight distinct carbon atoms of the structure.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale / Notes |

| C3 | ~150 - 155 | Carbon bearing the amine group in the indazole ring, significantly deshielded. |

| C6 | ~158 - 162 | Aromatic carbon attached to the oxygen of the methoxy group, highly deshielded. |

| C7a | ~140 - 145 | Bridgehead carbon of the indazole ring. |

| C3a | ~120 - 125 | Second bridgehead carbon of the indazole ring. |

| C5 | ~115 - 120 | Aromatic CH carbon. |

| C7 | ~110 - 115 | Aromatic CH carbon. |

| C4 | ~95 - 100 | Aromatic CH carbon ortho to the electron-donating methoxy group, expected to be significantly shielded (upfield). |

| -OCH₃ | ~55 - 60 | Characteristic chemical shift for a methoxy carbon. |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-30 mg) may be beneficial due to the lower sensitivity of the ¹³C nucleus.

-

Instrument Setup: Use the same spectrometer, switching the probe to the ¹³C frequency.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (~220 ppm) is required. Due to the low natural abundance of ¹³C and longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary to achieve a good signal-to-noise ratio.

-

Data Processing: Process the data similarly to the ¹H spectrum (Fourier transform, phasing, baseline correction). Calibrate the spectrum to the central peak of the DMSO-d₆ septet (δ 39.52 ppm).

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, IR is used to confirm the presence of the primary amine (N-H bonds), the aromatic ring (C=C and C-H bonds), and the methoxy group (C-O and C-H bonds).

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Medium | Primary Amine (-NH₂)[6] |

| 3100 - 3000 | C-H Aromatic Stretch | Medium | Aromatic Ring |

| 2950 - 2850 | C-H Aliphatic Stretch | Medium | Methoxy (-OCH₃) |

| 1650 - 1580 | N-H Bend (Scissoring) | Strong | Primary Amine (-NH₂)[6] |

| 1620 - 1450 | C=C & C=N Ring Stretch | Strong | Indazole Aromatic System |

| 1335 - 1250 | C-N Aromatic Stretch | Strong | Aryl-Amine[7] |

| 1250 - 1200 | C-O Asymmetric Stretch | Strong | Aryl-Alkyl Ether (Methoxy) |

| ~1050 | C-O Symmetric Stretch | Medium | Aryl-Alkyl Ether (Methoxy) |

Causality: The presence of two distinct bands in the 3450-3300 cm⁻¹ region is a hallmark of a primary amine (R-NH₂), corresponding to the asymmetric and symmetric stretching modes. This is a key diagnostic feature that distinguishes it from a secondary amine (one band) or a tertiary amine (no bands in this region).[6][8]

Experimental Protocol: FTIR via ATR

-

Sample Preparation: No special preparation is needed for an Attenuated Total Reflectance (ATR) setup. Place a small amount of the solid powder directly onto the ATR crystal.

-

Background Scan: Clean the crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum of the empty stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the significant peaks corresponding to the predicted functional groups.

Conclusion: A Unified Spectroscopic Identity

The structural elucidation of this compound is a process of convergent validation. HRMS confirms the correct elemental formula (C₈H₉N₃O). ¹H NMR verifies the 1,2,4-substitution pattern on the benzene ring, the presence of the methoxy group, and the relative count of all protons. ¹³C NMR confirms the presence of eight unique carbon environments consistent with the proposed structure. Finally, IR spectroscopy provides definitive evidence for the key functional groups—the primary amine, the ether linkage, and the aromatic system. Together, these orthogonal techniques provide an unassailable, comprehensive spectroscopic profile that confirms the identity and purity of the target molecule, a critical requirement for its application in research and drug development.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C8H9N3O) [pubchemlite.lcsb.uni.lu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

The Indazole Core Reloaded: A Technical Guide to the Research Applications of 6-Methoxy-1H-indazol-3-amine

Abstract

The indazole nucleus stands as a "privileged scaffold" in modern medicinal chemistry, conferring advantageous properties for kinase inhibition and broader drug discovery endeavors. This technical guide delves into the potential research applications of a key derivative, 6-methoxy-1H-indazol-3-amine, a versatile building block for the synthesis of novel, biologically active molecules. We will explore the chemical rationale for its utility, provide detailed synthetic and biological evaluation protocols, and present a strategic framework for its incorporation into drug discovery pipelines, with a particular focus on the development of next-generation kinase inhibitors for oncology.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system, a bicyclic heteroaromatic structure, has garnered significant attention in pharmaceutical research due to its unique physicochemical properties and its ability to mimic endogenous ligands.[1] Its utility is particularly pronounced in the field of protein kinase inhibitors, where it can function as a bioisostere of key pharmacophores like phenol and indole.[2] The 3-aminoindazole moiety, in particular, has been identified as a highly effective "hinge-binding" fragment, capable of forming critical hydrogen bond interactions with the backbone of the kinase hinge region, a common feature in ATP-competitive inhibitors.[3][4]

This compound emerges as a strategically valuable starting material. The methoxy group at the 6-position offers a handle for modifying solubility, metabolic stability, and for establishing additional interactions within the target protein's binding pocket. The primary amine at the 3-position provides a versatile reactive site for a variety of chemical transformations, allowing for the construction of diverse compound libraries. This guide will illuminate the pathways from this humble building block to potentially potent therapeutic candidates.

Potential Research Applications in Drug Discovery

The primary application of this compound lies in its role as a foundational element for the synthesis of novel small molecule inhibitors, particularly targeting protein kinases implicated in cancer and other proliferative diseases.[3] The indazole core is a key feature in several approved anti-cancer drugs, underscoring its clinical relevance.[1]

Kinase Inhibitor Synthesis: A Privileged Scaffold for Oncology

Numerous studies have demonstrated the successful incorporation of the 3-aminoindazole scaffold into potent kinase inhibitors targeting various members of the kinome, including Fibroblast Growth Factor Receptors (FGFR), Bcr-Abl, and Polo-like Kinase 4 (PLK4).[1][5] The general strategy involves the derivatization of the 3-amino group to introduce functionalities that occupy the ATP-binding site and interact with specific residues to achieve potency and selectivity.

The methoxy group of this compound can be strategically employed to enhance binding affinity or to modulate pharmacokinetic properties. For instance, in the design of FGFR inhibitors, a methoxy-substituted phenyl group at the 6-position of the indazole ring has been shown to contribute to potent enzymatic inhibition.[1]

Experimental Workflows and Protocols

This section provides detailed, field-proven methodologies for the synthesis and biological evaluation of novel compounds derived from this compound.

Synthesis of a Hypothetical Kinase Inhibitor

The following is a representative, multi-step synthesis of a hypothetical kinase inhibitor, "Indazokinib," starting from this compound. This protocol is based on established synthetic routes for analogous indazole-based inhibitors.[4]

Workflow for the Synthesis of "Indazokinib"

Caption: Synthetic workflow for "Indazokinib".

Step-by-Step Protocol:

-

Acylation:

-

To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine or diisopropylethylamine (1.2 eq).

-

Slowly add chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield 2-chloro-N-(6-methoxy-1H-indazol-3-yl)acetamide.

-

-

Suzuki Coupling:

-

In a reaction vessel, combine the chlorinated intermediate from the previous step (1.0 eq), a desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05 eq), and a base like potassium carbonate or cesium carbonate (2.0 eq).

-

Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring for completion.

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent.

-

Purify the product via column chromatography.

-

-

Nucleophilic Substitution:

-

Dissolve the product from the Suzuki coupling (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add the desired amine nucleophile (e.g., a substituted piperazine) (1.5 eq) and a base like potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 60-80 °C and stir for 6-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract the product.

-

Purify the final compound by column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain "Indazokinib."

-

Biological Evaluation Cascade

A logical and efficient screening cascade is crucial for identifying promising lead compounds.

Drug Discovery Screening Cascade

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust and Scalable Protocol for the Synthesis of 6-methoxy-1H-indazol-3-amine

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 6-methoxy-1H-indazol-3-amine, a critical building block in contemporary medicinal chemistry. The indazole scaffold is a privileged structure found in numerous pharmacologically active compounds, and this specific derivative serves as a key intermediate for various therapeutic agents, particularly in oncology.[1][2] The presented methodology is based on the efficient cyclization of 2-fluoro-4-methoxybenzonitrile with hydrazine hydrate, a route selected for its high yield, operational simplicity, and scalability. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step procedure, and discuss critical process parameters to ensure reproducibility and safety. This guide is intended for researchers and process chemists in the pharmaceutical and drug development sectors.

Introduction and Significance

The indazole nucleus, a bicyclic aromatic heterocycle, is a bioisostere of indole and is integral to a wide array of FDA-approved drugs and clinical candidates, including the kinase inhibitors Pazopanib and Axitinib.[2][3] The 3-aminoindazole moiety, in particular, is recognized as an effective "hinge-binding" fragment, enabling potent interactions with the ATP-binding site of various protein kinases.[4][5]

This compound (CAS: 21409192) is a highly valuable intermediate due to the strategic placement of the methoxy group, which can modulate the electronic properties and metabolic stability of derivative compounds. Its synthesis is a frequent and crucial step in the development of novel therapeutics.[1] This protocol details a reliable synthesis that proceeds via a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization.

Synthetic Strategy and Reaction Mechanism

The chosen synthetic route involves the reaction of 2-fluoro-4-methoxybenzonitrile with hydrazine hydrate in a high-boiling solvent, such as n-butanol. This method is advantageous due to the high reactivity of the ortho-fluorobenzonitrile substrate and the straightforward, often high-yielding, nature of the transformation.[4][6]

Mechanism: The reaction proceeds in two key stages:

-

Nucleophilic Aromatic Substitution (SNAr): The reaction is initiated by the nucleophilic attack of a nitrogen atom from hydrazine onto the carbon atom bearing the fluorine substituent. The electron-withdrawing nature of the adjacent nitrile group activates the aromatic ring towards this attack, and the fluorine atom acts as an excellent leaving group.

-

Intramolecular Cyclization: Following the initial substitution, the second nitrogen atom of the hydrazine moiety performs an intramolecular nucleophilic attack on the electrophilic carbon of the nitrile group. This forms a five-membered pyrazole ring fused to the benzene ring, which, after tautomerization, yields the thermodynamically stable 1H-indazole product.[2][7]

The overall reaction scheme is depicted below.

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale and can be adapted for larger quantities with appropriate engineering controls.

Materials and Reagents

| Reagent | CAS No. | MW ( g/mol ) | Molar Eq. | Quantity | Notes |

| 2-Fluoro-4-methoxybenzonitrile | 94088-46-7 | 151.14 | 1.0 | 10.0 g | Starting material |

| Hydrazine Hydrate (~64% N₂H₄) | 7803-57-8 | 50.06 | 3.0 | 9.9 mL | Corrosive and toxic |

| n-Butanol | 71-36-3 | 74.12 | - | 100 mL | Solvent |

| Ethanol | 64-17-5 | 46.07 | - | As needed | Recrystallization |

| Deionized Water | 7732-18-5 | 18.02 | - | As needed | Washing |

Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Thermometer

-

Dropping funnel

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Step-by-Step Procedure

Caption: Experimental workflow from setup to final product.

-

Reaction Setup: Assemble the 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and thermometer. Ensure the setup is in a certified chemical fume hood.

-

Charge Reactants: To the flask, add 2-fluoro-4-methoxybenzonitrile (10.0 g, 66.2 mmol) and n-butanol (100 mL). Stir the mixture to dissolve the starting material.

-

Hydrazine Addition: Slowly add hydrazine hydrate (9.9 mL, ~198.6 mmol) to the stirred solution at room temperature. The addition is typically not significantly exothermic but should be done with care.

-

Reflux: Heat the reaction mixture to reflux (approx. 117-118 °C for n-butanol) using the heating mantle. Maintain a gentle reflux.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1). The reaction is generally complete within 2-4 hours.

-

Cooling and Precipitation: Once the starting material is consumed, turn off the heat and allow the mixture to cool to room temperature. The product will begin to precipitate as a solid. Further cooling in an ice bath for 30-60 minutes can maximize precipitation.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake sequentially with cold deionized water (2 x 30 mL) to remove excess hydrazine and salts, followed by a small amount of cold ethanol (20 mL) to aid in drying.

-

Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of boiling ethanol, then allow it to cool slowly to room temperature and finally in an ice bath to induce crystallization. Filter the purified crystals.

-

Drying: Dry the final product under vacuum at 50 °C to a constant weight. The expected yield is typically in the range of 85-95%.

Characterization and Expected Results

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Parameter | Expected Value |

| Appearance | Off-white to light tan solid |

| Yield | 85-95% |

| Melting Point | 175-178 °C |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 10.9 (s, 1H, NH), 7.3 (d, 1H), 6.5 (d, 1H), 6.3 (dd, 1H), 5.5 (s, 2H, NH₂), 3.7 (s, 3H, OCH₃) |

| Mass Spec (ESI+) | m/z: 164.08 [M+H]⁺ |

Note: NMR chemical shifts are approximate and may vary slightly based on solvent and concentration.

Safety and Handling

-

Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen. Handle it exclusively within a fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[8] Have a hydrazine spill kit available.

-

n-Butanol: Flammable liquid and vapor. Causes skin and eye irritation. Use in a well-ventilated area.

-

Reaction Conditions: The reaction is heated to reflux. Ensure proper assembly of glassware to prevent vapor leakage.

Discussion and Field Insights

-

Choice of Starting Material: 2-fluoro-4-methoxybenzonitrile is an ideal precursor. The fluorine atom at the ortho position to the nitrile group is highly activated for SNAr, leading to clean and efficient conversion.[9] Syntheses starting from corresponding 2-chloro or 2-bromobenzonitriles are also possible but may require harsher conditions or catalytic assistance.[10]

-

Solvent Selection: While n-butanol is specified, other high-boiling polar solvents like ethanol, isopropanol, or ethylene glycol can also be used. The choice of solvent can influence reaction time and the product's precipitation behavior. n-Butanol provides an excellent balance of reaction temperature and ease of removal.

-

Tautomerism: The indazole ring exists in tautomeric forms. The 1H-indazole is generally the most thermodynamically stable and is the predominant tautomer isolated under these reaction conditions.[6][7]

This protocol provides a validated and efficient pathway to a crucial building block for drug discovery, balancing high yield with operational simplicity and safety.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 8. benchchem.com [benchchem.com]

- 9. 2-Amino-6-fluoro-4-methoxy-benzonitrile synthesis - chemicalbook [chemicalbook.com]

- 10. Indazole synthesis [organic-chemistry.org]

Application Notes and Protocols for the Investigation of 6-methoxy-1H-indazol-3-amine in Cancer Cell Lines

Foreword: Contextualizing 6-methoxy-1H-indazol-3-amine in Oncology Research

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including several FDA-approved anti-cancer drugs.[1] Molecules such as axitinib, pazopanib, and entrectinib underscore the success of indazole derivatives as potent kinase inhibitors for cancer therapy.[2][1] The subject of this guide, this compound, represents a key foundational molecule within this class. While direct, extensive research on the specific anti-cancer effects of this compound is nascent, its structural motif is central to a multitude of derivatives that exhibit potent cytotoxic, anti-proliferative, and pro-apoptotic activities across a range of cancer cell lines.

Therefore, this document serves a dual purpose. Firstly, it contextualizes this compound as a valuable building block and potential pharmacophore, drawing upon the established mechanisms of its close chemical relatives.[3] Secondly, it provides a comprehensive suite of protocols for researchers to systematically investigate the potential anti-cancer properties of this specific compound or its novel derivatives. The methodologies outlined herein are designed to be robust and self-validating, enabling researchers to explore its mechanism of action, from initial cytotoxicity screening to detailed pathway analysis.

Part 1: The Scientific Rationale - Learning from Indazole Derivatives

The therapeutic potential of the indazole core is primarily linked to its ability to act as a "hinge-binding" motif within the ATP-binding pockets of various protein kinases.[2] This interaction can disrupt signaling pathways critical for cancer cell proliferation, survival, and metastasis.

Established Mechanisms of Action for Indazole Analogs:

-

Kinase Inhibition: A predominant mechanism for indazole derivatives is the inhibition of protein kinases.[2][1] Derivatives have shown potent inhibitory activity against:

-

Induction of Apoptosis: Many indazole compounds trigger programmed cell death. Studies on derivatives of 1H-indazol-3-amine have demonstrated that this is often achieved by modulating the balance of pro- and anti-apoptotic proteins.[4][5][6][7]

-

Bcl-2 Family Modulation: Downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax have been consistently observed.[4][5]

-

p53/MDM2 Pathway: Some derivatives are believed to interfere with the p53/MDM2 interaction, leading to p53-mediated apoptosis.[5][6][7][8]

-

-

Cell Cycle Arrest: The anti-proliferative effects are also linked to the ability to halt the cell cycle, preventing cancer cells from dividing.[5][6]

The 6-methoxy substitution on the indazole ring can influence the molecule's electronic properties and its ability to form hydrogen bonds, potentially enhancing its binding affinity to target proteins.[2] The 3-amine group is a critical feature, often involved in forming key hydrogen bonds with the hinge region of kinase domains.[2]

Hypothesized Signaling Pathway for Indazole Derivatives

The following diagram illustrates a potential mechanism of action for an indazole derivative based on published data. This serves as a hypothetical model for investigating this compound.

Caption: Hypothesized mechanism of indazole derivatives.

Part 2: Experimental Protocols for Functional Characterization

This section provides detailed protocols to assess the anti-cancer potential of this compound.

Compound Handling and Preparation

-

Safety: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle the compound in a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for specific handling and disposal information.

-

Solubility Testing: Determine the optimal solvent for the compound. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions. Test solubility up to at least 100 mM.

-

Stock Solution Preparation:

-

Accurately weigh the desired amount of this compound powder.

-

Dissolve in high-purity DMSO to create a concentrated stock solution (e.g., 10-100 mM).

-

Vortex thoroughly until fully dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C or -80°C, protected from light. The final DMSO concentration in cell culture media should not exceed 0.5% to avoid solvent-induced toxicity.

-

General Experimental Workflow

The following diagram outlines a logical progression for testing a novel compound in cancer cell lines.

Caption: Standard workflow for compound evaluation.

Protocol: Cell Viability and IC50 Determination (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

-

Principle: The mitochondrial dehydrogenase in living cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final concentrations should span a wide range (e.g., 0.1 µM to 100 µM).

-

Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-treatment control."

-

Incubate for the desired time period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression (log(inhibitor) vs. response) to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

| Parameter | Example Value |

| Cell Line | K562 (Chronic Myeloid Leukemia) |

| Seeding Density | 8,000 cells/well |

| Treatment Duration | 48 hours |

| Compound Range | 0.1, 1, 5, 10, 25, 50, 100 µM |

| Example Result (Hypothetical) | IC50 = 5.15 µM (based on derivative 6o)[5][6] |

Protocol: Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

-